
(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with a chlorine atom and an amino group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorothiophene, which can be obtained through the chlorination of thiophene.
Amination: The 2-chlorothiophene undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Propanamide Formation: The final step involves the formation of the propanamide chain. This can be accomplished through the reaction of the amino-substituted thiophene with acryloyl chloride or similar reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activity.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and chlorothiophene groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-3-Amino-3-(2-bromothiophen-3-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide: Similar structure with a methyl group instead of chlorine.
(3R)-3-Amino-3-(2-nitrothiophen-3-yl)propanamide: Similar structure with a nitro group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide imparts unique electronic and steric properties, influencing its reactivity and interactions.
Amino Group Position: The position of the amino group on the thiophene ring affects the compound’s ability to form specific interactions with molecular targets.
Properties
Molecular Formula |
C7H9ClN2OS |
|---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1 |
InChI Key |
BPLSWTVIWIEZLS-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CSC(=C1[C@@H](CC(=O)N)N)Cl |
Canonical SMILES |
C1=CSC(=C1C(CC(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13311382.png)
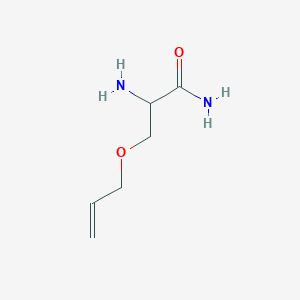
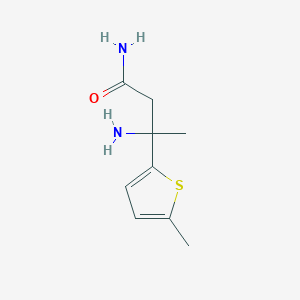
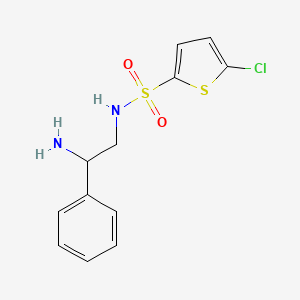
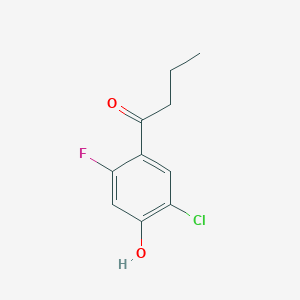

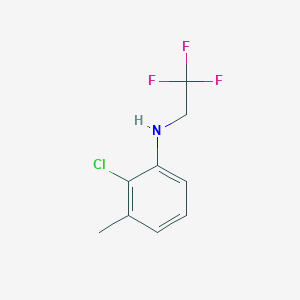
![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)
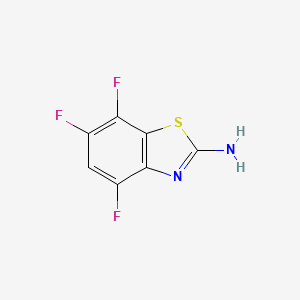
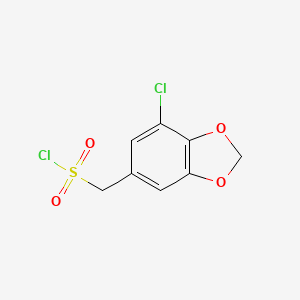
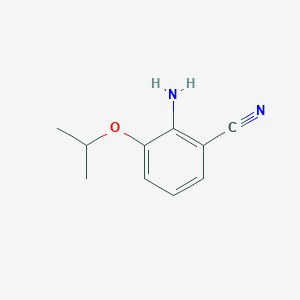

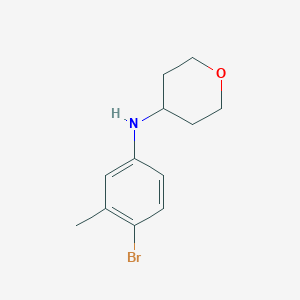
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)
